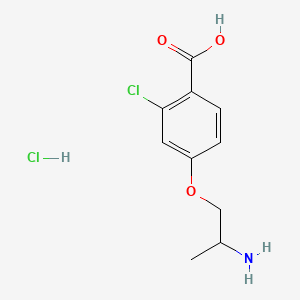
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is a chemical compound belonging to the family of benzoic acid derivatives It is characterized by the presence of an aminopropoxy group and a chlorine atom attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of the Aminopropoxy Group: The 2-chlorobenzoic acid is reacted with 2-amino-1-propanol under appropriate conditions to introduce the aminopropoxy group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminopropoxy)-2-chlorobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aminopropoxy group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the aminopropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the aminopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminopropoxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorobenzoic acid: Lacks the aminopropoxy group, resulting in different chemical and biological properties.
4-(2-Aminopropoxy)-benzoic acid hydrochloride: Similar structure but without the chlorine atom, leading to differences in reactivity and applications.
Uniqueness
4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminopropoxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
2913243-89-5 |
|---|---|
Formule moléculaire |
C10H13Cl2NO3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
4-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-7-2-3-8(10(13)14)9(11)4-7;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
Clé InChI |
FUKVSFUDXSEQIP-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC(=C(C=C1)C(=O)O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
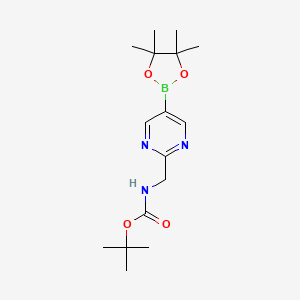
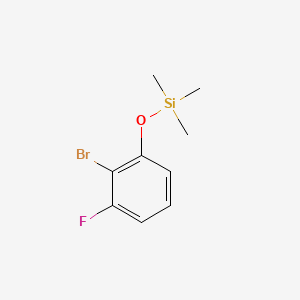
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
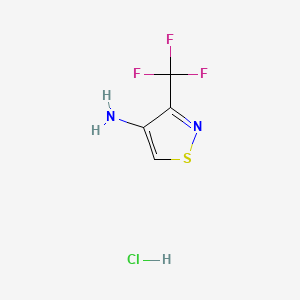
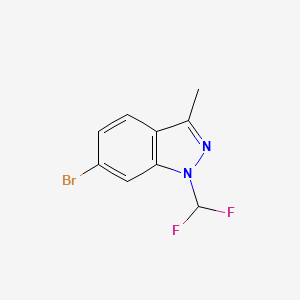
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)



